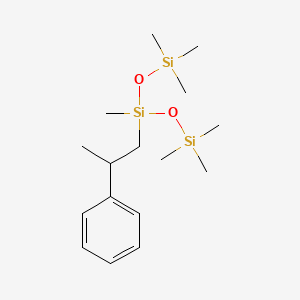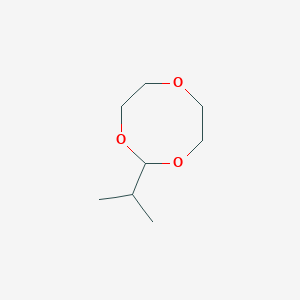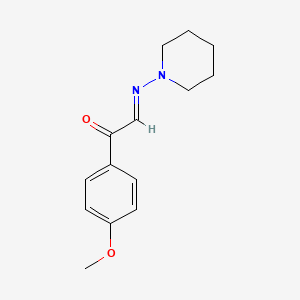
Cyclopent-2-en-1-yl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopent-2-en-1-yl 4-nitrobenzoate is an organic compound that features a cyclopentene ring attached to a nitrobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopent-2-en-1-yl 4-nitrobenzoate typically involves the esterification of cyclopent-2-en-1-ol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopent-2-en-1-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major products are the corresponding amine and alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Cyclopent-2-en-1-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclopent-2-en-1-yl 4-nitrobenzoate involves the interaction of its functional groups with various molecular targets. The ester group can undergo hydrolysis to release cyclopent-2-en-1-ol and 4-nitrobenzoic acid, which can then participate in further biochemical reactions. The nitro group can be reduced to an amine, which can interact with biological molecules through hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Cyclopent-2-en-1-yl 4-nitrobenzoate can be compared with other similar compounds such as:
Cyclopent-2-en-1-yl acetate: Similar ester structure but with an acetate group instead of a nitrobenzoate group.
Cyclopent-2-en-1-yl benzoate: Similar ester structure but with a benzoate group instead of a nitrobenzoate group.
Cyclopent-2-en-1-yl 4-aminobenzoate: Similar ester structure but with an aminobenzoate group instead of a nitrobenzoate group.
Propriétés
Numéro CAS |
21985-86-4 |
|---|---|
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
cyclopent-2-en-1-yl 4-nitrobenzoate |
InChI |
InChI=1S/C12H11NO4/c14-12(17-11-3-1-2-4-11)9-5-7-10(8-6-9)13(15)16/h1,3,5-8,11H,2,4H2 |
Clé InChI |
SZTHAWZHGAJPPC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B14702408.png)






![N-[(1E)-2,2,2-Trichloroethylidene]acetamide](/img/structure/B14702445.png)



